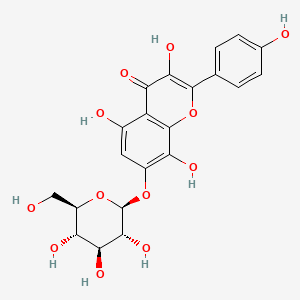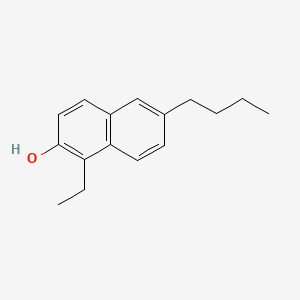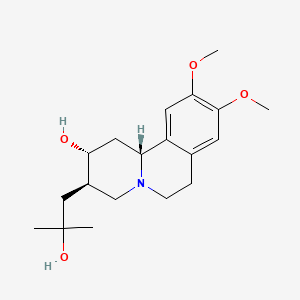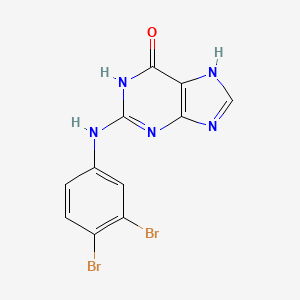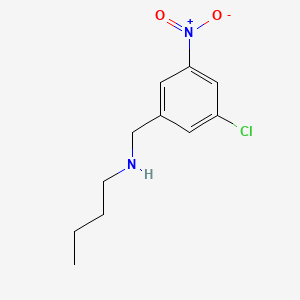
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is a heterocyclic compound that contains selenium and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method involves the reaction of selenophenol with a suitable thioketone under controlled conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenol form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzothiopyran derivatives .
Aplicaciones Científicas De Investigación
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as an anticancer agent, given the known biological activity of selenium-containing compounds.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one exerts its effects is related to its ability to interact with biological molecules. Selenium atoms within the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Selenopheno(3,2-g)-1-benzothiopyran-2-one
- 2H-Chromeno(3,2-g)-1-benzothiopyran-2-one
- 2H-Thiopheno(3,2-g)-1-benzothiopyran-2-one
Uniqueness
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and potential therapeutic applications .
Propiedades
Número CAS |
143810-62-2 |
|---|---|
Fórmula molecular |
C11H6OSSe |
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
selenopheno[3,2-g]thiochromen-2-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
Clave InChI |
WMQXBAYFXCMDEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)SC2=CC3=C(C=C[Se]3)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



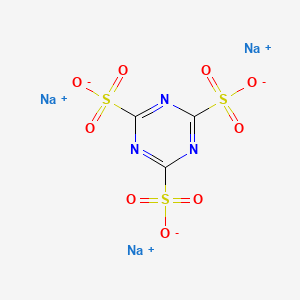

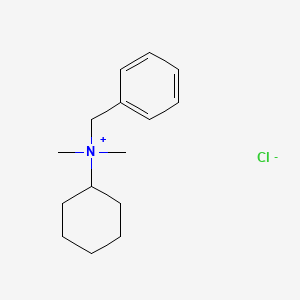
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
